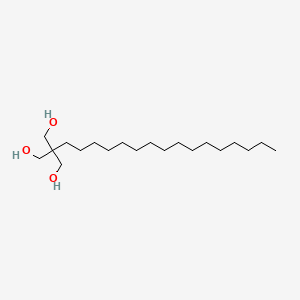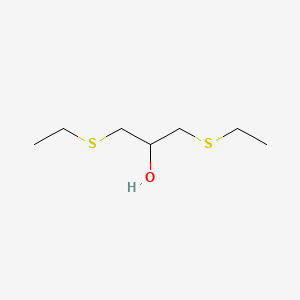![molecular formula C32H35N3O B12564372 N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine CAS No. 193282-53-0](/img/structure/B12564372.png)
N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. For instance, the reaction of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercury(II) chloride in dichloromethane yields the protected guanidines, which can then be deprotected under acidic conditions to obtain the free guanidine .
Industrial Production Methods
Industrial production of guanidines often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
化学反応の分析
Types of Reactions
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
科学的研究の応用
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine involves its interaction with molecular targets such as DNA and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with nucleic acids and amino acid residues, influencing biological pathways and cellular processes . This compound’s high basicity and planarity allow it to effectively bind to specific sites, modulating their activity.
類似化合物との比較
Similar Compounds
2-Aminoimidazolines: These compounds share the guanidine functional group and are known for their biological activity.
2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of guanidines with similar properties and applications.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These compounds also exhibit high basicity and hydrogen bonding capabilities.
Uniqueness
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine stands out due to its unique triphenylpentyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature differentiates it from other guanidines and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
193282-53-0 |
|---|---|
分子式 |
C32H35N3O |
分子量 |
477.6 g/mol |
IUPAC名 |
2-[2-[4-(5,5,5-triphenylpentoxy)phenyl]ethyl]guanidine |
InChI |
InChI=1S/C32H35N3O/c33-31(34)35-24-22-26-18-20-30(21-19-26)36-25-11-10-23-32(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-9,12-21H,10-11,22-25H2,(H4,33,34,35) |
InChIキー |
PBFIKIMRVDODKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCCCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
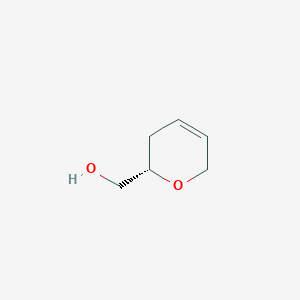
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
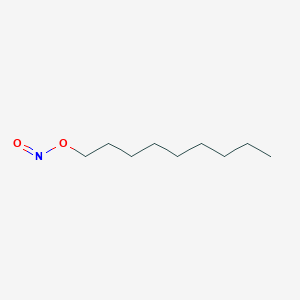
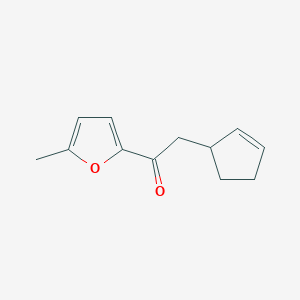
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
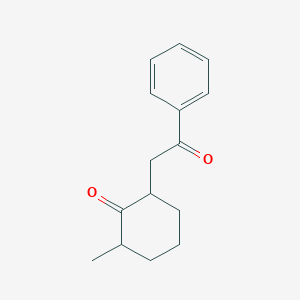
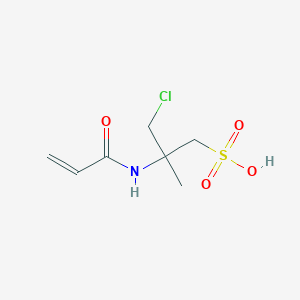
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
